molecular formula C22H20N4O2 B421520 4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone

4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone

Cat. No.: B421520
M. Wt: 372.4g/mol
InChI Key: AXLLPXUFZZJCLN-HSNZGUDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnolinone core, a methoxyphenyl group, and a hydrazinylidene linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable diketone to form the cinnolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of more efficient catalysts for the cross-coupling reaction .

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, (5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4g/mol

IUPAC Name

(5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H20N4O2/c1-28-18-9-7-15(8-10-18)14-23-24-20-11-17(16-5-3-2-4-6-16)12-21-19(20)13-22(27)26-25-21/h2-10,13-14,17H,11-12H2,1H3,(H,26,27)/b23-14+,24-20-

InChI Key

AXLLPXUFZZJCLN-HSNZGUDMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4

Origin of Product

United States

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